5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
Overview
Description
The compound “5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine” is likely a boronic ester derivative. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The compound likely contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring. It also contains a boronic ester group, which consists of a boron atom bonded to two oxygen atoms and a carbon atom .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic ester reacts with a halide or pseudohalide in the presence of a palladium catalyst to form a new carbon-carbon bond .Scientific Research Applications
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Application in Ligand Formation
- Summary : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound similar to the one you mentioned, is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Methods : This involves reacting the dioxaphospholane with an alcohol or heteroatomic nucleophile to form a phosphite ester . This ester can then be used as a ligand in various chemical reactions .
- Results : The specific outcomes of these reactions can vary, but they generally result in the formation of new phosphite esters, which can be used as ligands in other reactions .
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Preparation of Polyazatriaryl Ligands
- Summary : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a compound similar to the one you mentioned, is used in the preparation of polyazatriaryl ligands through sequential borylation/Suzuki-Miyaura coupling .
- Methods : This involves the reaction of the dioxaborolan compound with a suitable azatriaryl compound in the presence of a palladium catalyst .
- Results : The outcome of this reaction is the formation of polyazatriaryl ligands, which can be used in various chemical reactions .
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Phosphitylation of Alcohols and Heteroatomic Nucleophiles
- Summary : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound similar to the one you mentioned, is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Methods : This involves reacting the dioxaphospholane with an alcohol or heteroatomic nucleophile to form a phosphite ester . This ester can then be used as a ligand in various chemical reactions .
- Results : The specific outcomes of these reactions can vary, but they generally result in the formation of new phosphite esters, which can be used as ligands in other reactions .
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Preparation of Pyrrolo[2,3-b]pyridine Derivatives
- Summary : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a compound similar to the one you mentioned, is used in the preparation of pyrrolo[2,3-b]pyridine derivatives as kinase modulators .
- Methods : This involves the reaction of the dioxaborolan compound with a suitable azatriaryl compound in the presence of a palladium catalyst .
- Results : The outcome of this reaction is the formation of pyrrolo[2,3-b]pyridine derivatives, which can be used as kinase modulators .
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Phosphitylation of Alcohols and Heteroatomic Nucleophiles
- Summary : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound similar to the one you mentioned, is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Methods : This involves reacting the dioxaphospholane with an alcohol or heteroatomic nucleophile to form a phosphite ester . This ester can then be used as a ligand in various chemical reactions .
- Results : The specific outcomes of these reactions can vary, but they generally result in the formation of new phosphite esters, which can be used as ligands in other reactions .
Safety And Hazards
Future Directions
The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research. Future directions could include the development of new synthetic methods involving boronic esters, as well as the exploration of their use in the synthesis of complex organic molecules .
properties
IUPAC Name |
5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)10-7-17-11-9(10)5-8(15)6-16-11/h5-7H,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKSLJNKWGNLIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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